4-Propylchromane-4-carboxylic acid
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Overview
Description
4-Propylchromane-4-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a chromane ring system substituted with a propyl group at the 4-position and a carboxylic acid functional group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-propylchromane-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 4-propylphenol derivative, followed by carboxylation. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent carboxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Propylchromane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-Propylchromane-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-propylchromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 4-Methylchromane-4-carboxylic acid
- 4-Ethylchromane-4-carboxylic acid
- 4-Butylchromane-4-carboxylic acid
Comparison: 4-Propylchromane-4-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-propyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-2-7-13(12(14)15)8-9-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
MAKYCPKZGBKJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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